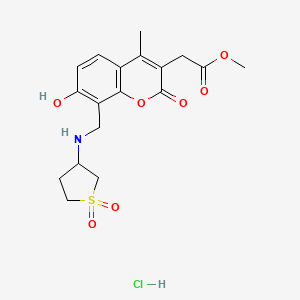
4-(N-Benzylglycyl)phenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Benzylglycyl)phenyl benzenesulfonate is a chemical compound that belongs to the class of benzenesulfonic acid derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as human neutrophil elastase (hNE) . The compound’s structure consists of a benzylglycyl group attached to a phenyl ring, which is further connected to a benzenesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Benzylglycyl)phenyl benzenesulfonate typically involves the sulfonation of benzene using concentrated sulfuric acid . This process forms benzenesulfonic acid, which can then be further reacted with other reagents to introduce the benzylglycyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives, including this compound, involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(N-Benzylglycyl)phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The benzylglycyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups to the benzylglycyl moiety.
Wissenschaftliche Forschungsanwendungen
4-(N-Benzylglycyl)phenyl benzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(N-Benzylglycyl)phenyl benzenesulfonate involves its interaction with specific molecular targets, such as human neutrophil elastase (hNE). The compound binds to the active site of hNE, inhibiting its proteolytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which prevents the enzyme from degrading extracellular matrix proteins and other substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of various derivatives.
p-Toluenesulfonic acid: Another sulfonic acid derivative with similar chemical properties and applications.
Sulfanilic acid: An aromatic sulfonic acid used in the synthesis of dyes and other chemical products.
Uniqueness
4-(N-Benzylglycyl)phenyl benzenesulfonate is unique due to its specific structure, which combines a benzylglycyl group with a benzenesulfonate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
920804-49-5 |
|---|---|
Molekularformel |
C21H19NO4S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
[4-[2-(benzylamino)acetyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C21H19NO4S/c23-21(16-22-15-17-7-3-1-4-8-17)18-11-13-19(14-12-18)26-27(24,25)20-9-5-2-6-10-20/h1-14,22H,15-16H2 |
InChI-Schlüssel |
RDTOFUNSDBPRRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)

![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
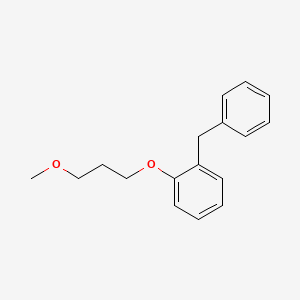
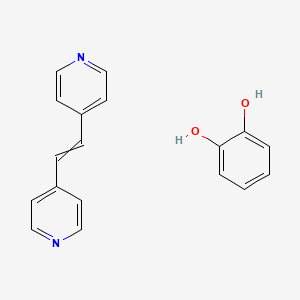
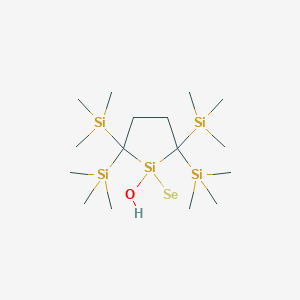
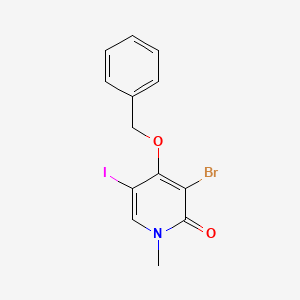
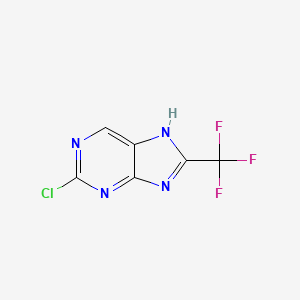
![(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one](/img/structure/B12633641.png)


![2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633656.png)
